molecular formula C16H14O3 B191836 4'-Methoxyflavanone CAS No. 3034-08-0

4'-Methoxyflavanone

Cat. No. B191836
CAS RN: 3034-08-0
M. Wt: 254.28 g/mol
InChI Key: QIUYUYOXCGBABP-UHFFFAOYSA-N
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Description

4’-Methoxyflavanone is a flavonoid compound . It has been found to be a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .


Synthesis Analysis

4’-Methoxyflavanone can be synthesized through various methods . One method involves the reaction of 2’, 4’-dihydroxy-4-methoxychalcone with pyridinium chlorochromate in dichloromethane at 20°C for approximately 10 minutes . Another method involves the oxidative cyclization reaction of 2’, 4’-dihydroxy-4-methoxychalcone using I2 in DMSO as a catalyst with a mole ratio of 1:1 .


Molecular Structure Analysis

The molecular formula of 4’-Methoxyflavanone is C16H14O3 . It belongs to the class of organic compounds known as flavanones, which are characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 .


Chemical Reactions Analysis

The 7-hydroxy-4’-methoxyflavone has been synthesized through oxidative cyclization reaction of 2’, 4’-dihydroxy-4-methoxychalcone using I2 in DMSO as a catalyst with a mole ratio of 1:1 .

Scientific Research Applications

  • Antibacterial and Anti-inflammatory Properties : A study by Valdés et al. (2020) found that a flavanone derivative exhibited moderate inhibitory activity against methicillin-resistant Staphylococcus aureus and potent, selective inhibition of 5-hLOX, an enzyme involved in inflammation, suggesting potential use in treating respiratory tract diseases (Valdés et al., 2020).

  • Potential Anticancer Applications : Research by Pouget et al. (2000) and Matsjeh et al. (2017) indicates that 4'-Methoxyflavans and related compounds could have anticancer properties. Pouget et al. focused on synthesis and structure analysis for potential use as anticancer drugs (Pouget et al., 2000), while Matsjeh et al. synthesized compounds for testing against cervical and colon cancer cells (Matsjeh et al., 2017).

  • Antioxidant and Antimicrobial Activities : A study by Bedane et al. (2015) found that new flavanones isolated from Erythrina livingstoniana exhibited antibacterial efficacy and free-radical scavenging potential, highlighting their antioxidant and antimicrobial properties (Bedane et al., 2015).

  • Anti-inflammatory and Antioxidant Effects : Lee (2015) evaluated the suppressive activity of flavanone derivatives on nitric oxide production in macrophage cells and found that certain derivatives had potent anti-inflammatory and antioxidant activities (Lee, 2015).

  • Potential in Bone Disease Treatments : Im et al. (2013) discovered that 6,4'-Dihydroxy-7-methoxyflavanone inhibits osteoclast differentiation and function, suggesting potential therapeutic application in osteoclastogenic bone diseases such as osteoporosis and rheumatoid arthritis (Im et al., 2013).

  • Use in Analytical Chemistry : Jin Yan-hong (2009) developed a rapid analytical method for determining 4'-hydroxyflavanone and 6-methoxyflavanone in human urine samples, which could be useful for biomedical analysis (Jin Yan-hong, 2009).

Safety And Hazards

When handling 4’-Methoxyflavanone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUYUYOXCGBABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914217
Record name 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxyflavanone

CAS RN

3034-08-0, 97005-76-0
Record name 4'-Methoxyflavanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Methoxyflavanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(C=C(C(=O)OC(C)(C)C)C(=O)c2ccccc2O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,080
Citations
S Matsjeh, C Anwar, EN Solikhah, HI Farah… - AIP Conference …, 2017 - pubs.aip.org
… The 7hydroxy-4'-methoxyflavanone has been synthesized … The results study showed that the 7-hydroxy-4'-methoxyflavanone … The result of the activity of 7-hydroxy-4-methoxyflavanone …
Number of citations: 3 pubs.aip.org
M Dymarska, T Janeczko, E Kostrzewa-Susłow - Molecules, 2018 - mdpi.com
… As a result of the 7-day biotransformation of 4′-methoxyflavanone (3) in the culture of I. fumosorosea KCH J2, we obtained flavanone 4′-O-β-d-(4″-O-methyl)-glucopyranoside (3a) …
Number of citations: 30 www.mdpi.com
Y WANG, LX LI, DB ZHAO, W ZHANG, XH LIU - Acta Chimica Sinica, 2006 - sioc-journal.cn
The interaction between 5, 7-dihydroxy-4'-methoxyflavanone (isosakuranetin, ISO) and bovine serum albumin isosakuranetin (BSA) has been investigated by fluorescence, UV …
Number of citations: 13 sioc-journal.cn
A Tsopmo, MHK Tchuendem, JF Ayafor… - Natural Product …, 1996 - Taylor & Francis
The seeds of Aframomum hanburyi have yielded a new cytotoxic acetylated dihydroflavonol,3-acetoxy-5,7-dihydroxy-4-methoxyflava-none (1) in addition to the known highly sweet 2R,…
Number of citations: 10 www.tandfonline.com
H Kagawa, T Takahashi, S Ohta, Y Harigaya - Xenobiotica, 2004 - Taylor & Francis
… (±)-flavanone and (±)-4′-methoxyflavanone. There was a strong isotope effect in the production of … and of (±)-4′-methoxyflavanone to the corresponding metabolites proceeded via …
Number of citations: 25 www.tandfonline.com
T Oyamada - Bulletin of the Chemical Society of Japan, 1941 - journal.csj.jp
Several years ago, fustin (1), isolated from Rhus succedanea L., was confirmed by the present author to be a derivative of 3-hydroxyflavanone (dihydroflavonol), namely 3, 7, 3', 4'-…
Number of citations: 2 www.journal.csj.jp
T Asai, N Hara, S Kobayashi, S Kohshima, Y Fujimoto - Phytochemistry, 2008 - Elsevier
… The structure of 2 was, therefore, determined to be 6-geranyl-3′,5,7-trihydroxy-4′-methoxyflavanone. Diazomethane treatment of the mixture 2/10 yielded 6-geranyl-5-hydroxy-3′,4′…
Number of citations: 72 www.sciencedirect.com
D Branson, W Klaren, T Murray, E Dahlke, IA Dubuque - chem.hope.edu
… the metabolism of 4’-methoxyflavanone resulted in only two. … of flavanone and 4’methoxyflavanone, quantum mechanical … isoflavone product while the 4’methoxyflavanone does not? …
Number of citations: 0 www.chem.hope.edu
K Si-Ahmed, Z Aturki, B Chankvetadze, S Fanali - Analytica chimica acta, 2012 - Elsevier
… flavonoids including flavanones (flavanone, 4′-methoxyflavanone, 6-methoxyflavanone, 7-… A partial resolution was also achieved for 4′-methoxyflavanone and 6-methoxyflavanone, …
Number of citations: 38 www.sciencedirect.com
SA Andujar, MA Filippa, FH Ferretti… - Journal of Molecular …, 2003 - Elsevier
… in this work the enolate formation constant of 4′-methoxyflavanone, which is quite unstable in … of 4′-methoxyflavanone to 2′-hydroxy-4-methoxychalcone (Fig. 1) in alkaline medium. …
Number of citations: 11 www.sciencedirect.com

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